

AT-1002 TFA: A Technical Guide to a Novel Tight Junction Modulator

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Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B10814246

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide (H-FCIGRL-OH) derived from *Vibrio cholerae*'s Zonula occludens toxin (Zot).[1][2][3] It acts as a potent and reversible regulator of tight junctions, the primary determinants of paracellular permeability in epithelial and endothelial cell layers. By transiently opening these junctions, **AT-1002 TFA** presents a promising strategy for enhancing the oral bioavailability and systemic delivery of poorly absorbed therapeutic agents. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to **AT-1002 TFA**.

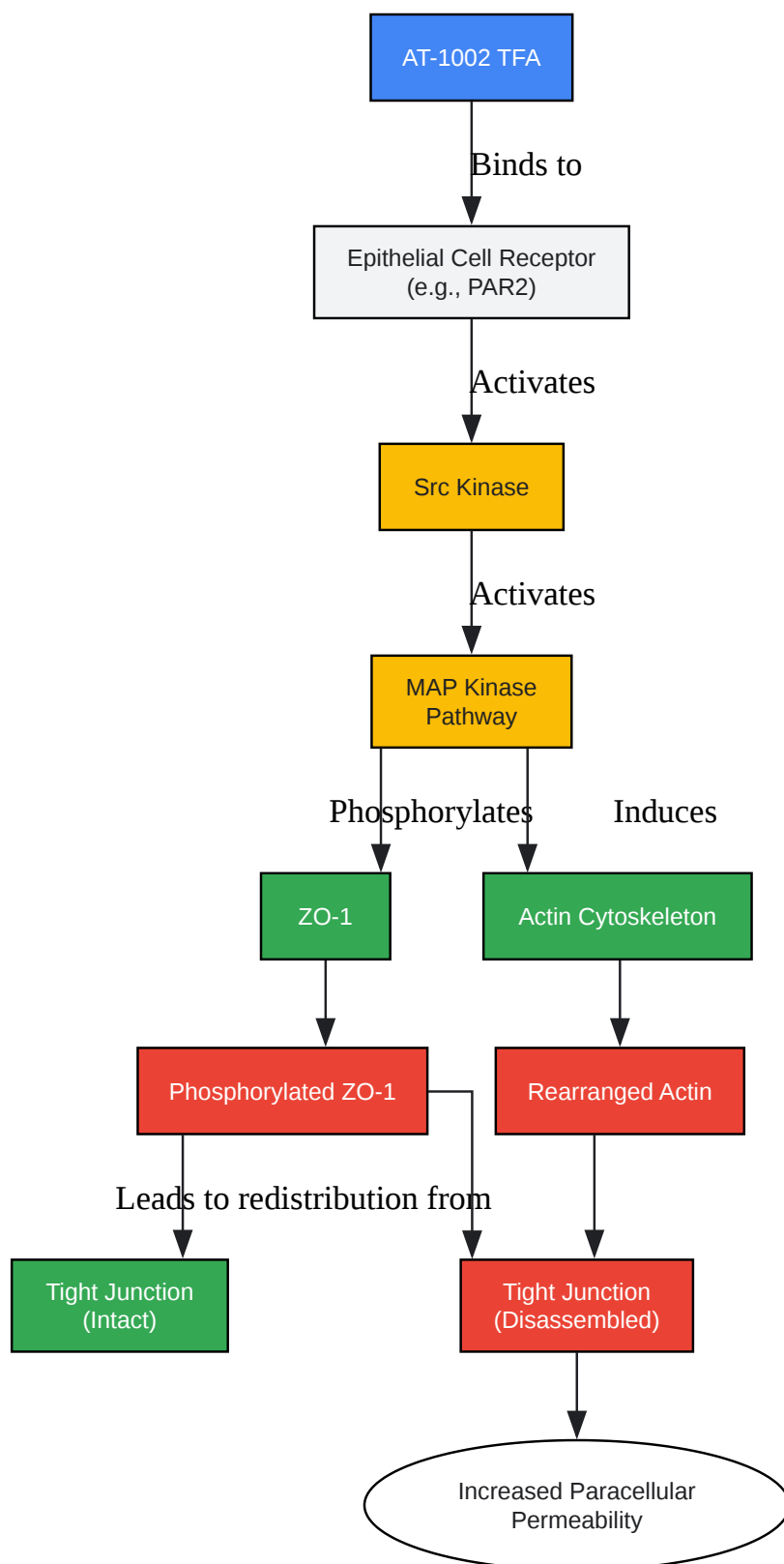
Discovery and Development

AT-1002 was identified through structure-function analyses of the Zonula occludens toxin. Zot, a 45-kDa protein, was known to reversibly open tight junctions.[2][4] Further research localized this biological activity to a specific fragment of the toxin. AT-1002 represents the minimal active domain of Zot, a six-amino-acid peptide that retains the permeating effect on intercellular tight junctions.[1][3] Its small size and synthetic nature offer advantages in terms of manufacturing and formulation development.

Mechanism of Action

AT-1002 TFA exerts its effects on tight junctions through a complex intracellular signaling cascade. The proposed mechanism involves the following key steps:

- **Receptor Interaction:** While the specific receptor is not fully elucidated, it is believed that AT-1002 interacts with a receptor on the apical surface of epithelial cells, possibly a protease-activated receptor (PAR).
- **Intracellular Signaling Activation:** This interaction triggers the activation of intracellular signaling pathways, including Src and mitogen-activated protein (MAP) kinases.[\[1\]](#)[\[5\]](#)
- **ZO-1 Phosphorylation and Redistribution:** A crucial downstream event is the tyrosine phosphorylation of Zonula occludens-1 (ZO-1), a key scaffolding protein of the tight junction complex.[\[1\]](#) This phosphorylation leads to the redistribution of ZO-1 away from the cell junctions.[\[1\]](#)[\[5\]](#)
- **Actin Cytoskeleton Rearrangement:** AT-1002 induces a rearrangement of the actin cytoskeleton, which is intricately linked to the structure and function of tight junctions.[\[1\]](#)[\[5\]](#)
- **Tight Junction Disassembly and Increased Permeability:** The culmination of these events is the transient and reversible disassembly of tight junctions, leading to an increase in paracellular permeability. This allows for the passage of molecules that would otherwise be excluded.



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Proposed signaling pathway of **AT-1002 TFA**.

Quantitative Data

The effects of **AT-1002 TFA** on epithelial barrier function have been quantified in various in vitro and in vivo studies.

In Vitro Parameter	Cell Line	AT-1002 Concentration	Effect	Reference
Transepithelial Electrical Resistance (TEER)	Caco-2	5 mg/mL	Reversible reduction	[1]
Lucifer Yellow Permeability	Caco-2	5 mg/mL	Increased permeability	[1]
Ardeparin Permeability	Caco-2	0.025%	~2-fold increase	[4]
Cell Viability (3 hours)	Caco-2	up to 5 mg/mL	No effect	
Cell Viability (24 hours)	Caco-2	≥ 2.5 mg/mL	Reduced viability	

In Vivo Study	Animal Model	Co-administered Drug	AT-1002 Dose	Effect on Bioavailability	Reference
Oral Absorption	Rat	Salmon Calcitonin	1 mg	5.2-fold increase in AUC	[1]
Oral Absorption	Rat	Ardeparin	100 µg/kg	Significantly increased Relative/s.c ~20.5%	[4]
Intraduodenal Absorption	Rat	Cyclosporin A	10 and 40 mg/kg	1.64 to 2.14-fold increase in AUC	[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

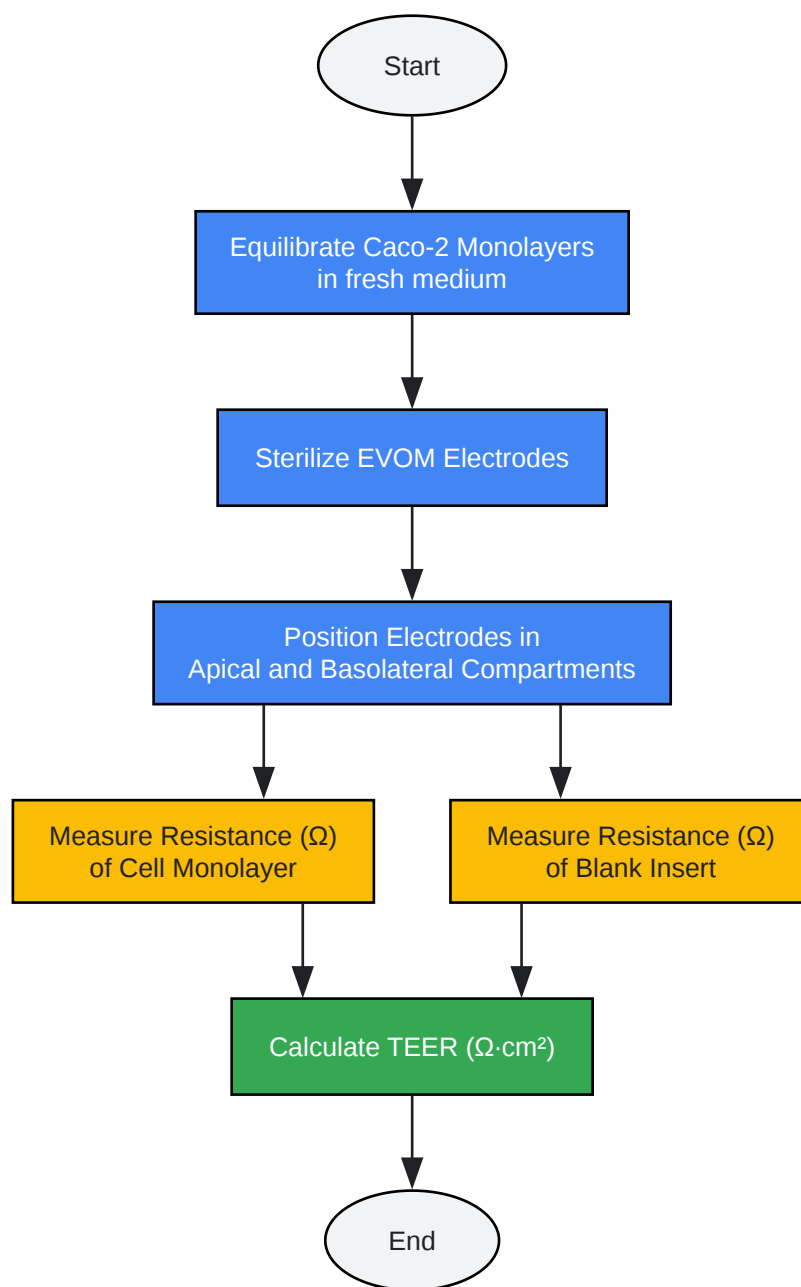
Caco-2 Cell Culture and Differentiation for Permeability Assays

- **Cell Culture:** Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Seeding on Transwell® Inserts:** For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
- **Differentiation:** The cells are maintained for 21-25 days post-seeding to allow for spontaneous differentiation into a polarized monolayer with well-formed tight junctions. The culture medium is changed every 2-3 days.
- **Monolayer Integrity Assessment:** The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability

of a paracellular marker such as Lucifer Yellow.

Transepithelial Electrical Resistance (TEER) Measurement

- Instrumentation: An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used.
- Procedure:
 - Equilibrate the Caco-2 monolayers in fresh culture medium at room temperature for 30 minutes.
 - Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).
 - Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert, ensuring the electrodes do not touch the cell monolayer.
 - Record the resistance reading in ohms (Ω).
 - Measure the resistance of a blank insert without cells to determine the background resistance.
 - Calculate the TEER value (in $\Omega \cdot \text{cm}^2$) by subtracting the background resistance from the resistance of the cell monolayer and multiplying by the surface area of the insert.



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Workflow for TEER measurement.

Paracellular Permeability Assay (Lucifer Yellow Flux)

- Preparation: Caco-2 monolayers with acceptable TEER values are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

- Treatment: The apical medium is replaced with HBSS containing **AT-1002 TFA** at the desired concentration. A control group without AT-1002 is also included.
- Addition of Marker: Lucifer Yellow is added to the apical compartment to a final concentration of 100 μM .
- Incubation: The plates are incubated at 37°C on an orbital shaker.
- Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral compartment. The volume removed is replaced with fresh HBSS.
- Quantification: The fluorescence of the basolateral samples is measured using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).
- Calculation: The apparent permeability coefficient (P_{app}) is calculated using the following formula: $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of permeation, A is the surface area of the insert, and C_0 is the initial concentration of Lucifer Yellow in the apical compartment.

Immunofluorescence Staining of ZO-1

- Cell Culture and Treatment: Caco-2 cells are grown on permeable supports and treated with **AT-1002 TFA** as described above.
- Fixation and Permeabilization: The cell monolayers are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Non-specific binding is blocked by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.
- Primary Antibody Incubation: The monolayers are incubated with a primary antibody against ZO-1 (e.g., rabbit anti-ZO-1) overnight at 4°C.
- Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

- **Mounting and Imaging:** The permeable supports are cut from the inserts, mounted on glass slides with a mounting medium containing DAPI (to stain nuclei), and imaged using a confocal microscope.

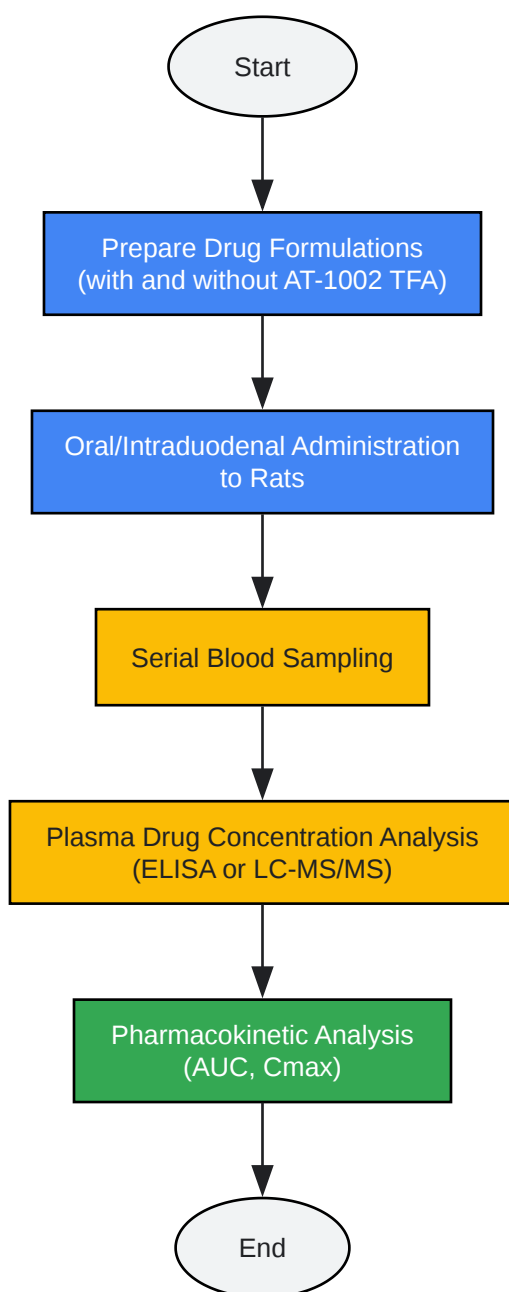
Western Blotting for Phosphorylated Src and JNK

- **Cell Lysis:** Caco-2 cells are treated with **AT-1002 TFA** for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Blocking:** The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
- **Primary Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Src (p-Src), total Src, phosphorylated JNK (p-JNK), and total JNK.
- **Secondary Antibody Incubation:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Intestinal Permeability Study in Rats

- **Animal Model:** Male Sprague-Dawley rats are used.
- **Formulation:** The therapeutic agent (e.g., salmon calcitonin) is formulated with or without **AT-1002 TFA** in an appropriate vehicle.
- **Administration:** The formulations are administered orally or intraduodenally to the rats.

- **Blood Sampling:** Blood samples are collected at predetermined time points via the tail vein or another appropriate site.
- **Plasma Analysis:** The concentration of the therapeutic agent in the plasma samples is quantified using a validated analytical method (e.g., ELISA or LC-MS/MS).
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (C_{max}) are calculated to assess the effect of **AT-1002 TFA** on drug absorption.



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Workflow for in vivo evaluation of **AT-1002 TFA**.

Conclusion

AT-1002 TFA is a promising peptide-based absorption enhancer that reversibly modulates tight junctions through a well-defined signaling pathway. The in vitro and in vivo data demonstrate its potential to significantly improve the oral bioavailability of a range of therapeutic molecules. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this novel tight junction modulator.

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